C26:1 Sphingomyelin

Übersicht

Beschreibung

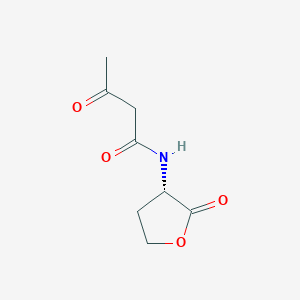

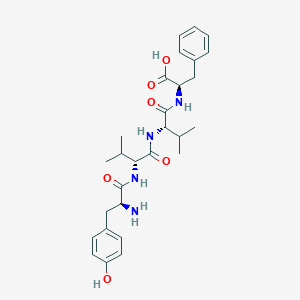

C26:1 Sphingomyelin is a naturally occurring sphingolipid that has been found in serum and cell or brain extracts . It has been used as a component of monolayers to study the influence of sphingomyelin acyl chain length on sphingomyelin-sterol interactions .

Synthesis Analysis

Sphingomyelin synthesis is mediated by the sphingomyelin synthase (SMS) family . The synthesis process involves two steps: PE–PLC (phosphatidylethanolamine–phospholipase C) hydrolysis and the subsequent transfer of the phosphoethanolamine moiety to ceramide . The synthesis of complex sphingolipids begins to be diversified through differential addition of fatty acyl chains at the C2-amino group of the dihydrosphingosine/sphingosine backbone through the action of ceramide synthases .Molecular Structure Analysis

The molecular structure of sphingomyelin has been determined using scattering density profile (SDP) models and reversed-phase HPLC-ESI-MS/MS .Wissenschaftliche Forschungsanwendungen

Role in Cell Survival and Inflammation

- Sphingomyelin in Biological Membranes : Sphingomyelin (SM), including variants like C26:1, is a major phospholipid in cell bilayers, primarily located in the plasma membrane. It functions as a structural component and a precursor for bioactive sphingolipids (Rivera et al., 2015).

- Influence on Cellular Functions : Upregulation of C-type sphingomyelinases, which act on sphingomyelin, leads to the production of ceramide. This regulates key physiological functions like apoptosis, cell differentiation, and senescence (Rivera et al., 2015).

Involvement in Disease Pathophysiology

- Shift in Sphingomyelin Species in Cancer : A study on hepatocytes and hepatoma cells found changes in nuclear lipid microdomains, with a shift from saturated very long fatty acid (C24:0) sphingomyelin to long fatty acid (C16:0) sphingomyelin in cancer cells. This shift could influence the dynamics of nuclear lipid microdomains and the behavior of signaling proteins (Lazzarini et al., 2015).

- Role in Sickle Cell Disease : Research shows altered levels of sphingomyelins and ceramides in sickle cell disease (SCD) patients, indicating potential involvement in the disease's pathophysiology (Aslan et al., 2018).

Insights into Biochemical Processes

- Sphingomyelin in Cellular Entry and Intracellular Localization : Studies on Helicobacter pylori vacuolating toxin have revealed that plasma membrane sphingomyelin is crucial for the toxin's cellular entry and intracellular localization, demonstrating the importance of sphingomyelin in cellular processes (Gupta et al., 2010).

- Influence on Insulin Receptor Signaling in Diabetic Kidney Disease : SMPDL3b, a lipid raft enzyme, impacts insulin receptor signaling by affecting ceramide-1-phosphate (C1P) availability. Its dysregulation in diabetic kidney disease points to a connection between sphingomyelin metabolism and diabetes complications (Mitrofanova et al., 2019).

Wirkmechanismus

Target of Action

C26:1 Sphingomyelin, also known as SM(d18:1/26:1(17Z)), primarily targets the cell surface, specifically the outer leaflet of the cell membrane . It plays a crucial role in the formation of specialized liquid-ordered domains, commonly referred to as lipid rafts . These lipid rafts are essential for various cellular processes, including signal transduction and membrane trafficking .

Mode of Action

The interaction of this compound with its targets leads to significant changes in the cell’s biochemical environment. The compound’s synthesis and hydrolysis are implicated in the initiation of carcinogenesis and promotion of metastasis . The sphingomyelin in the cell surface membrane forms an inter- and intra-molecular hydrogen bond network. An excessive tightness of this network can impair cell-cell contact inhibition, inter- and intra-cellular signals, metabolic pathways, and susceptibility to host immune cells and mediators .

Biochemical Pathways

Sphingomyelinase (SMase) enzymes hydrolyze sphingomyelin, releasing ceramide and creating a cascade of bioactive lipids . These lipids include sphingosine and sphingosine-1-phosphate, all of which have specific signaling capacities . In the context of cardiovascular physiology, sphingomyelinase activation occurs in different cell types, including cardiac myocytes, endothelial cells, and vascular smooth muscle cells .

Pharmacokinetics

It is known that sphingomyelin is the most abundant sphingolipid in animal cell membranes , suggesting a wide distribution across different tissues.

Result of Action

The action of this compound has significant molecular and cellular effects. It is associated with cell proliferation, cell death, and contraction of cardiac and vascular myocytes . Moreover, changes in sphingomyelin content are important in cancer initiation, growth, and immune evasion . Elevated levels of sphingomyelin have been associated with prediabetes susceptibility .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, a high-fat diet can stimulate ceramide biosynthesis, which serves as a precursor for various sphingolipids like sphingomyelins . Inflammation can trigger ceramide generation via SMase-catalyzed hydrolysis of sphingomyelins .

Safety and Hazards

Zukünftige Richtungen

Dietary sphingomyelin and its metabolites have been shown to maintain cholesterol homeostasis and lipid metabolism, and to prevent or treat diseases such as obesity, diabetes, and atherosclerosis . This suggests that dietary sphingomyelin and its metabolites are candidates for food additives and functional food development for the prevention and treatment of chronic metabolic diseases in humans .

Biochemische Analyse

Biochemical Properties

C26:1 Sphingomyelin participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for sphingomyelinase, an enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide . This interaction plays a crucial role in the initiation of carcinogenesis and promotion of metastasis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, an abnormal increase in sphingomyelin content in the cell membrane can lead to loss of contact inhibition, reduced cell-to-cell communication, and uncontrolled proliferation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, sphingomyelin readily forms inter- and intra-molecular hydrogen bond networks, which can impair cell-cell contact inhibition, inter- and intra-cellular signals, and metabolic pathways .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the susceptibility to prediabetes was associated with elevated levels of sphingosine, saturated long-chain (C18:0), and saturated very-long-chain (C26:0) ceramides, alongside decreased levels of unsaturated long-chain ceramide (C18:1) and unsaturated very-long-chain sphingomyelin (C26:1) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, diets enriched with milk phospholipids decreased the levels of blood ceramide (C24:1) and sphingomyelin (C16:1, C18:1) species to improve atherosclerosis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . For example, sphingomyelinase activity leads to the generation of ceramide from sphingomyelin, contributing to insulin resistance, a hallmark of prediabetes .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation . For instance, sphingomyelin synthase 1 (SMS1) and sphingomyelin synthase 2 (SMS2) are responsible for the synthesis of sphingomyelin in the endomembranes and plasma membrane, respectively .

Subcellular Localization

This compound is localized in various subcellular compartments. Its activity or function can be affected by its localization . For instance, sphingomyelin synthase 1 (SMS1) resides in the Golgi, while sphingomyelin synthase 2 (SMS2) is located in the Golgi and plasma membrane .

Eigenschaften

IUPAC Name |

[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H97N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-28-29-31-33-35-37-39-41-43-49(53)50-47(46-57-58(54,55)56-45-44-51(3,4)5)48(52)42-40-38-36-34-32-30-19-17-15-13-11-9-7-2/h20-21,40,42,47-48,52H,6-19,22-39,41,43-46H2,1-5H3,(H-,50,53,54,55)/b21-20-,42-40+/t47-,48+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEXWUZHFGYOHJ-UOJCCMJYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCCC=CCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC/C=C\CCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H97N2O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

841.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | SM(d18:1/26:1(17Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

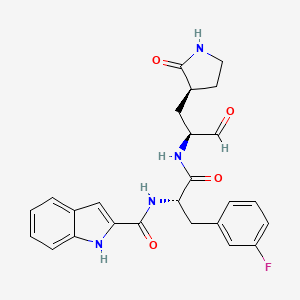

![2-[(3-Methylbutyl)amino]-1,4-naphthalenedione](/img/structure/B3025813.png)

![4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide](/img/structure/B3025817.png)

![7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B3025822.png)

![(3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid](/img/structure/B3025825.png)

![6,7,8,9-tetrahydro-9-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-pyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3025826.png)